Product packaging for Brevinin-2-RA17 peptide precursor(Cat. No.:)

Brevinin-2-RA17 peptide precursor

Cat. No.: B1577726
Attention: For research use only. Not for human or veterinary use.
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Description

The Brevinin-2-RA17 peptide precursor is a biosynthetic precursor to an antimicrobial peptide (AMP) belonging to the Brevinin-2 family, which is primarily isolated from frog skin secretions . These peptides are a cornerstone of innate immune defense in amphibians and represent a rich repository for developing new therapeutic agents due to their broad-spectrum activity and unique mechanism of action that poses a low risk for inducing microbial resistance . Brevinin-2 peptides demonstrate potent efficacy against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Their mechanism is primarily attributed to their cationic and amphipathic α-helical structure, which allows them to interact with and disrupt anionic bacterial membranes . Many Brevinin-2 peptides feature a C-terminal disulfide-bridged cyclic heptapeptide, known as a "Rana box," though studies indicate this motif may be more critical for structural stability than direct antimicrobial activity . Beyond their antimicrobial properties, certain Brevinin-2 peptides exhibit promising anti-cancer activity by selectively targeting and killing cancer cells through mechanisms such as the lysosomal-mitochondrial death pathway, offering a potentially better therapeutic window than some conventional chemotherapeutics . Additional research areas include their role in stimulating insulin release, modulating immune responses, and promoting wound healing . Supplied as a peptide precursor, this product provides researchers with the material to study the biosynthesis, processing, and structure-activity relationships of these potent peptides. Investigations into Brevinin-2 analogs, including C-terminal truncations and amino acid substitutions, are actively exploring ways to enhance their antimicrobial activity, reduce hemolytic toxicity, and improve proteolytic stability . This precursor is intended for research applications only and is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antimicrobial

sequence

FLDTLKNMAINAAKGAGVSVLNALSCKLFKTC

Origin of Product

United States

Molecular Biology and Biosynthesis of Brevinin 2 Ra17 Peptide Precursor

Gene Identification and Transcriptomics

The journey to characterizing the Brevinin-2-RA17 peptide precursor begins at the genetic level, with the identification and analysis of its corresponding gene and transcripts.

cDNA Cloning and Characterization

The primary structure of the this compound has been elucidated through the powerful technique of cDNA cloning. This process involves the isolation of messenger RNA (mRNA) from the skin secretions of amphibians, such as the Moor Frog (Rana arvalis), a likely source for peptides designated with "RA". This mRNA is then reverse-transcribed into complementary DNA (cDNA).

Specialized molecular techniques, such as "shotgun" cloning, have been instrumental in this discovery process. This approach utilizes degenerate primers that target highly conserved regions in the 5'-untranslated region of antimicrobial peptide genes. This allows for the amplification and subsequent sequencing of the entire open reading frame, which encodes the full peptide precursor. Further refinement using 3' Rapid Amplification of cDNA Ends (3'-RACE) is often employed to ensure the complete sequence, including the polyadenylation tail, is captured.

Through these methods, the nucleotide sequence of the cDNA encoding the Brevinin-2-RA17 precursor is determined, which in turn allows for the deduction of the full amino acid sequence of the precursor protein.

Transcript-Level Evidence for Brevinin-2-RA17 Gene Expression

Transcriptomic analysis of the skin of Rana arvalis has provided definitive evidence for the expression of Brevinin-2 (B1175259) genes. Studies focusing on the genetic diversity of antimicrobial peptides along a latitudinal gradient have successfully amplified and sequenced the regions of the Brevinin gene that encode the acidic pro-piece and the hypervariable mature peptide. nih.gov

These investigations have revealed the presence of multiple alleles for the Brevinin gene within Rana arvalis populations. For instance, specific alleles such as Raar_Brev10, Raar_Brev11, Raar_Brev12, and Raar_Brev16 have been identified, alongside a predominant allele, Raar_Rate_Brev*02, which is also shared with the common frog, Rana temporaria. nih.gov This allelic diversity underscores the evolutionary pressure on these defense peptides. The presence of these transcripts confirms that the genetic blueprint for Brevinin-2 precursors, including that of Brevinin-2-RA17, is actively transcribed into mRNA, the necessary template for protein synthesis.

Precursor Architecture and Processing

The this compound exhibits a characteristic tripartite structure, a common organizational theme among antimicrobial peptides from amphibians. This architecture consists of a signal peptide, an acidic spacer peptide, and the C-terminal mature peptide domain.

Signal Peptide Domain Analysis

The N-terminal region of the Brevinin-2-RA17 precursor is composed of a signal peptide. This domain is typically around 22 amino acids in length and is highly conserved among amphibian antimicrobial peptide precursors. Its primary role is to direct the nascent polypeptide chain into the endoplasmic reticulum, the entry point of the secretory pathway. The signal peptide is hydrophobic in nature, facilitating its interaction with the endoplasmic reticulum membrane. Following the successful translocation of the precursor into the secretory pathway, this signal peptide is cleaved off by a signal peptidase.

Table 1: General Characteristics of the Signal Peptide Domain

PropertyDescription
LocationN-terminus of the precursor
Approximate Length22 amino acids
Key FeatureHydrophobic core
FunctionDirects the precursor to the secretory pathway
ProcessingCleaved by signal peptidase

Acidic Spacer Peptide Domain Characterization

Following the signal peptide is the acidic spacer peptide domain. This region is characterized by a high proportion of acidic amino acid residues, such as aspartic acid and glutamic acid. This acidic nature is believed to play a role in preventing the premature activation of the C-terminal antimicrobial peptide within the host's cells. It is hypothesized that the negative charge of the acidic spacer neutralizes the positive charge of the mature peptide, keeping it in an inactive state. The length and specific sequence of this domain can be variable among different brevinin precursors.

A crucial feature at the end of the acidic spacer domain is a dibasic amino acid cleavage site, typically Lysine-Arginine (-KR-). This motif is a recognition site for proprotein convertases, enzymes that are responsible for the excision of the mature peptide.

Table 2: Characteristics of the Acidic Spacer Peptide Domain

PropertyDescription
LocationCentral region of the precursor, between the signal and mature peptide
Key FeatureHigh content of acidic amino acid residues (Asp, Glu)
FunctionPostulated to inhibit the activity of the mature peptide
Processing SignalEnds with a dibasic cleavage site (e.g., -KR-)

Mature Peptide Domain Delineation

The C-terminal domain of the precursor is the mature Brevinin-2-RA17 peptide itself. This is the portion of the precursor that, once cleaved and processed, will exhibit antimicrobial activity. The sequence of the mature peptide is highly variable, which accounts for the diverse range of activities observed within the Brevinin-2 family.

The release of the mature peptide is initiated by the cleavage at the C-terminal side of the dibasic residue pair of the acidic spacer by a proprotein convertase. In many cases, the mature peptide undergoes further post-translational modification. For instance, a C-terminal glycine (B1666218) residue often serves as a substrate for an amidation reaction, resulting in a C-terminally amidated mature peptide, a modification that can be crucial for its biological activity and stability.

Table 3: Delineation of the Mature Peptide Domain

PropertyDescription
LocationC-terminus of the precursor
Key FeatureHypervariable amino acid sequence
FunctionThe final, biologically active antimicrobial peptide
ProcessingCleaved from the precursor by proprotein convertases
Common Post-translational ModificationC-terminal amidation

Enzymatic Cleavage Sites and Post-Translational Modifications

The biosynthesis of Brevinin-2 peptides involves the creation of a larger precursor protein, known as a prepropeptide, which undergoes several processing steps to become a mature, active peptide. This process is defined by specific enzymatic cleavage and post-translational modifications.

Utilizing cDNA cloning techniques, the precursor structures of several antimicrobial peptides (AMPs) from the Brevinin family have been successfully studied. nih.gov The typical precursor of a Brevinin-2 peptide is organized into three distinct domains: an N-terminal signal peptide, an acidic spacer region, and the C-terminal sequence of the mature peptide. nih.govresearchgate.net

Enzymatic cleavage is a critical step in liberating the mature peptide. The junction between the acidic spacer domain and the mature peptide sequence is marked by a specific cleavage signal, typically a Lysine-Arginine (KR) amino acid pair. nih.govresearchgate.net This dibasic site is recognized by proprotein convertases, which cleave the precursor to release the functional peptide.

Following cleavage, Brevinin-2 peptides undergo crucial post-translational modifications that are essential for their structure and biological activity. researchgate.net A hallmark of most Brevinin-2 peptides is the formation of a C-terminal disulfide bridge. mdpi.com This bridge is created between two cysteine residues, forming a cyclic heptapeptide (B1575542) structure commonly referred to as the "Rana box". nih.govmdpi.comnih.gov This structural feature is a common characteristic shared among several families of antimicrobial peptides found in ranid frogs. mdpi.com

Another common modification is C-terminal amidation, where the C-terminal carboxylic acid group is converted to an amide. nih.gov This modification can enhance the peptide's antimicrobial activity and stability. nih.gov However, not all Brevinin-2 peptides possess the classic "Rana box." Some variants, particularly those found in North American frogs, are C-terminally amidated and lack the cyclic domain, indicating diversity in the post-translational processing pathways. nih.gov

Biosynthesis Pathways in Amphibian Dermal Glands

Amphibian skin is a rich source of a vast array of bioactive peptides, which are synthesized and stored in specialized dermal glands. capes.gov.brnih.govnih.gov The skin is composed of two main layers, the epidermis and the dermis. Within the dermis lie numerous granular glands, which are the primary sites for the synthesis and storage of antimicrobial peptides like the Brevinins. nih.govfrontiersin.org These glands function as a sophisticated chemical defense system, releasing their contents in response to stress or injury. nih.govfrontiersin.org

The synthesis of these peptides is a regulated process, and the glands are surrounded by myoepithelial cells. nih.gov When the amphibian is threatened or injured, adrenergic stimulation causes these muscle cells to contract, compressing the glands and discharging the stored peptides onto the skin's surface. nih.gov

The production of Brevinin-2 peptides follows the standard eukaryotic pathway for secreted proteins. The process begins with the transcription of the corresponding gene into messenger RNA (mRNA) within the nucleus of the glandular cells. This mRNA is then translated into a prepropeptide on ribosomes.

The newly synthesized prepropeptide is directed into the endoplasmic reticulum, guided by its N-terminal signal peptide. Within the endoplasmic reticulum, the signal peptide is cleaved off, and the resulting propeptide undergoes folding and disulfide bond formation. The propeptide is then transported to the Golgi apparatus, where it is sorted and packaged into secretory granules. frontiersin.org It is within these granules that the final maturation step occurs: proprotein convertases cleave the acidic spacer region at the dibasic cleavage site to release the mature, active Brevinin-2 peptide. nih.govresearchgate.net

These granules serve as storage reservoirs, keeping the potent peptides in a concentrated form until they are needed. nih.govfrontiersin.org Upon stimulation, the granules fuse with the cell membrane and release their contents into the glandular lumen and subsequently onto the skin surface through a process of exocytosis.

For example, a comparison of the precursors of different Brevinin-2 peptides, such as Brevinin-2MP and Brevinin-2GHb, reveals complete identity in the signal peptide and acidic domains but differences in the amino acid sequence of the mature peptide. nih.gov Brevinin-2 peptides can be broadly categorized into two subfamilies based on the length of the mature peptide, typically consisting of 29-30 or 33-34 amino acid residues. nih.govmdpi.com

Despite these variations, most members of the Brevinin-2 family retain key characteristics, including a net positive charge, the ability to form an α-helical conformation in a membrane-like environment, and the presence of the C-terminal "Rana box". nih.govmdpi.com However, some variants, known as Brevinin-2-related peptides (B2RPs), lack the canonical "Rana box" and instead have a C-terminal amide. nih.gov These peptides still show sequence similarity to the Brevinin-2 family, suggesting a common evolutionary origin but divergence in the post-translational modification machinery. nih.gov This diversity in peptide structure and biosynthetic pathways likely reflects an evolutionary adaptation to a wide range of microbial threats in the amphibians' environment.

Functional Mechanisms of Brevinin 2 Ra17 and Brevinin 2 Family Peptides

Antimicrobial Action Modalities

The primary mode of action for most brevinin peptides involves the perturbation and permeabilization of the cell membrane of pathogens. nih.govresearchgate.net This interaction is initially driven by electrostatic forces between the positively charged peptide and the negatively charged components of the microbial membrane.

Brevinin-2 (B1175259) peptides are known to effectively disrupt the integrity of bacterial cell membranes, leading to cell death. nih.govresearchgate.net This process is influenced by the peptide's structure, including its amino acid sequence and amphipathic nature.

The disruption of the cell membrane by brevinin family peptides is often explained by established models of pore formation. Two of the most cited models are the "barrel-stave" and the "carpet-like" models. nih.gov

Barrel-Stave Model: In this model, the peptides insert themselves into the lipid bilayer, perpendicular to the membrane surface. They then aggregate to form a pore, with the hydrophobic regions of the peptides facing the lipid core of the membrane and the hydrophilic regions lining the aqueous channel. This creates a transmembrane pore that allows for the leakage of cellular contents. nih.gov

Carpet-Like Model: This model proposes that the peptides initially bind to the surface of the membrane in a parallel orientation, forming a "carpet." Once a critical concentration is reached, the peptides disrupt the membrane's curvature and induce the formation of transient pores or micelles, leading to membrane disintegration without forming structured pores. nih.gov

The exact model that a specific brevinin peptide follows can depend on its concentration, the lipid composition of the target membrane, and the peptide's structural characteristics.

Research on Brevinin-2R, a peptide with strong homology to other Brevinin-2 members, has demonstrated its ability to impact cellular energetics. nih.gov Treatment with Brevinin-2R has been shown to cause a decrease in both the mitochondrial membrane potential (ΔΨm) and intracellular ATP levels. nih.gov This suggests that in addition to direct plasma membrane disruption, these peptides can also interfere with the energy metabolism of the cell, contributing to its demise. The disruption of mitochondrial function is a significant factor in the peptide's cytotoxic activity. nih.gov

While membrane disruption is a primary mechanism, some antimicrobial peptides, including members of the brevinin family, can translocate across the cell membrane without causing immediate lysis and interact with intracellular components. nih.gov

Certain antimicrobial peptides have been shown to bind to intracellular nucleic acids. For instance, the peptide buforin II can cross the bacterial membrane and interact with DNA and RNA. nih.gov While direct evidence for Brevinin-2-RA17's interaction with and hydrolysis of genomic DNA is still emerging, the ability of related peptides to interfere with intracellular processes suggests this as a potential secondary mechanism of action.

The interference with essential cellular processes, such as the synthesis of macromolecules, is another potential intracellular target for antimicrobial peptides. Some peptides are known to inhibit protein synthesis. nih.gov The disruption of RNA polymerase activity, a key enzyme in transcription, would halt the production of essential proteins and lead to cell death. Further research is needed to specifically elucidate the inhibitory effects of Brevinin-2-RA17 on macromolecule synthesis.

Intracellular Targets and Biochemical Interference

Enzyme Activity Modulation

The Brevinin-2 family of peptides demonstrates the ability to modulate the activity of various enzymes, which contributes to their broad spectrum of biological effects. One of the notable activities is the stimulation of insulin (B600854) release. For instance, Brevinin-2GU, an antimicrobial peptide from the Asian frog Hylarana guntheri, and a Brevinin-2-related peptide (B2RP) have been shown to possess insulin-releasing activity. nih.gov In studies with clonal β-cells, B2RP stimulated insulin release to 222% of the basal rate at a concentration of 3 μM. nih.gov This suggests an interaction with and modulation of components of the insulin secretion pathway in pancreatic beta cells.

Furthermore, some Brevinin-2 peptides influence enzymatic pathways involved in cell death. Brevinin-2R, for example, induces cell death in a caspase-independent manner, indicating that it does not directly activate the key caspase enzymes of the classical apoptosis pathway. nih.gov Instead, its mechanism involves interaction with the lysosomal compartment, leading to lysosomal damage and the leakage of cathepsin into the cytosol, which in turn contributes to cell damage. nih.gov This indicates a modulation of cathepsin activity or localization. The mechanism of action for many of these peptides is not dependent on interactions with chiral binding sites on enzymes or receptors. nih.gov

Anti-Biofilm Properties

Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously difficult to eradicate. Members of the Brevinin-2 family have shown promise in combating biofilms through various mechanisms.

A critical first step in biofilm formation is the adhesion of planktonic bacteria to a surface. Several Brevinin-2 peptides have been shown to effectively inhibit this initial attachment. Brevinin-GR23, a Brevinin-2-like peptide, has demonstrated the ability to almost completely inhibit the initial attachment of Staphylococcus aureus at its minimum inhibitory concentration (MIC). tandfonline.comoup.com Similarly, Brevinin-2GUb has been found to inhibit the formation of biofilms by S. aureus, Methicillin-resistant S. aureus (MRSA), and E. coli, although at relatively high concentrations. nih.gov The ability of these peptides to prevent the initial stages of biofilm formation is a key aspect of their anti-biofilm potential.

In addition to preventing biofilm formation, some Brevinin-2 peptides can disrupt the structure of existing biofilms. The integrity of a biofilm is heavily reliant on its extracellular polymeric substance (EPS) matrix. Brevinin-GR23 has been shown to reduce the production of EPS in planktonic S. aureus, which is a vital component for biofilm formation. tandfonline.com Specifically, at a concentration of half its MIC, Brevinin-GR23 inhibited water-soluble EPS by 50% and water-insoluble EPS by 48%. tandfonline.com Furthermore, it was observed that Brevinin-GR23 could disrupt immature biofilms, with disruption rates of up to 60%, although its effectiveness was reduced against mature biofilms. tandfonline.comoup.com This suggests that these peptides can interfere with the structural components of the biofilm, leading to its breakdown.

Interactive Data Table: Anti-Biofilm Activity of Brevinin-2 Family Peptides

PeptideTarget OrganismActivityNotable Findings
Brevinin-GR23Staphylococcus aureusInhibition of initial attachment and biofilm disruptionNearly complete inhibition of attachment at 1x MIC; 60% disruption of immature biofilms. tandfonline.comoup.com
Brevinin-2GUbS. aureus, MRSA, E. coliInhibition of biofilm formationEffective at relatively high concentrations; limited eradication activity. nih.gov
tB2U-K, tB2U-6KS. aureus, MRSA, E. coliEnhanced inhibition of biofilm formationLower concentrations needed for inhibition compared to Brevinin-2GUb, but no eradication of formed biofilms. nih.gov

Immunomodulatory Activities

Brevinin-2 family peptides have demonstrated significant immunomodulatory effects, influencing the expression of both pro-inflammatory and anti-inflammatory cytokines.

Members of the Brevinin-2 family can modulate the expression of key pro-inflammatory cytokines. For example, Brevinin-2GU and B2RP-ERa have been found to significantly decrease the release of Tumor Necrosis Factor-alpha (TNF-α) from stimulated peripheral blood mononuclear cells (PBMs). nih.govdocumentsdelivered.com Brevinin-2GU also reduced the release of Interferon-gamma (IFN-γ) from unstimulated PBMs. nih.govdocumentsdelivered.com

In contrast, some Brevinin-2 peptides can also upregulate pro-inflammatory cytokines in certain contexts. Brevinin-2R was shown to increase the expression of Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) genes in a dose-dependent manner in human liver carcinoma (HepG2) cells. medilam.ac.irmedilam.ac.ir It also up-regulated the expression of IL-1β and IL-8 in human lung epithelial adenocarcinoma (A549) cells. researchgate.net Another peptide, Brevinin-2MP, was found to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory mediators including nitric oxide (NO), Monocyte Chemoattractant Protein-1 (MCP-1), IL-6, and TNF-α in RAW 264.7 macrophage cells. nih.gov Similarly, Brevinin-1GHd, from a closely related family, was able to suppress the release of TNF-α, NO, IL-6, and IL-1β in LPS-stimulated RAW 264.7 cells. frontiersin.org This highlights the context-dependent immunomodulatory roles of these peptides.

In addition to their effects on pro-inflammatory cytokines, certain Brevinin-2 peptides can promote an anti-inflammatory response. The peptide B2RP-ERa has been shown to significantly increase the secretion of the anti-inflammatory cytokines Transforming Growth Factor-beta (TGF-β), Interleukin-4 (IL-4), and Interleukin-10 (IL-10) from both control and stimulated PBMs. nih.govdocumentsdelivered.com This dual capability of regulating both pro- and anti-inflammatory responses underscores the complex immunomodulatory potential of the Brevinin-2 family.

Interactive Data Table: Immunomodulatory Effects of Brevinin-2 Family Peptides

PeptideCell TypePro-inflammatory Cytokine EffectAnti-inflammatory Cytokine Effect
Brevinin-2GUPeripheral Blood Mononuclear CellsDecreased TNF-α and IFN-γ release. nih.govdocumentsdelivered.comNot reported.
B2RP-ERaPeripheral Blood Mononuclear CellsDecreased TNF-α release. nih.govdocumentsdelivered.comIncreased TGF-β, IL-4, and IL-10 release. nih.govdocumentsdelivered.com
Brevinin-2RHepG2 cells, A549 cellsIncreased IL-1β and IL-6 expression (HepG2); Increased IL-1β and IL-8 expression (A549). medilam.ac.irmedilam.ac.irresearchgate.netNot reported.
Brevinin-2MPRAW 264.7 cellsInhibited LPS-induced NO, MCP-1, IL-6, and TNF-α. nih.govNot reported.
Brevinin-1GHdRAW 264.7 cellsSuppressed LPS-induced TNF-α, NO, IL-6, and IL-1β. frontiersin.orgNot reported.

Activation of Innate Immune Signaling Pathways (e.g., DAF-2/DAF-16 in Caenorhabditis elegans)

The Brevinin-2 family of peptides has been shown to actively engage with the innate immune system. A key example of this is their influence on the DAF-2/DAF-16 signaling pathway in the model organism Caenorhabditis elegans. mdpi.com This pathway is a critical regulator of longevity, stress resistance, and immunity in the nematode. nih.govnih.gov

Under normal conditions, the DAF-2 receptor, an insulin/IGF-1-like receptor, is active, leading to the phosphorylation and subsequent cytoplasmic retention of the DAF-16 transcription factor. mdpi.com However, in the face of infection or other stressors, reduced signaling through the DAF-2 pathway allows DAF-16 to translocate into the nucleus. nih.gov Once in the nucleus, DAF-16 upregulates the expression of a suite of genes involved in stress response and immunity, including antimicrobial genes like lys-7. mdpi.commednexus.org

Studies have demonstrated that several Brevinin-2 family peptides, such as Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa, can significantly upregulate both the mRNA and protein levels of lys-7 in C. elegans infected with methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This activation of the DAF-2/DAF-16 pathway contributes to the increased survival rate of the infected nematodes. mdpi.com Notably, the protective effects of Brevinin-2ISb against MRSA infection are dependent on a functional DAF-16, highlighting the crucial role of this pathway in the peptide's immunomodulatory action. mednexus.org This suggests that Brevinin-2 peptides act as immune effector molecules, bolstering the host's innate defenses to combat infection. mdpi.com

Table 1: Effects of Brevinin-2 Family Peptides on the DAF-2/DAF-16 Pathway in C. elegans

Peptide Effect on lys-7 Expression Impact on Survival of MRSA-infected C. elegans
Brevinin-2 Upregulation mdpi.com Increased survival mdpi.com
Brevinin-2-OA3 Significant upregulation mdpi.com Increased survival mdpi.com
Brevinin-2ISb Significant upregulation mdpi.commednexus.org Significantly improved survival mdpi.commednexus.org

Cellular and Molecular Responses Beyond Antimicrobial Activity

The biological activities of the Brevinin-2 family are not limited to their direct antimicrobial and immunomodulatory functions. These peptides also elicit a range of other cellular and molecular responses that are of significant therapeutic interest.

Stimulation of Insulin Release

Several peptides within the Brevinin-2 family and their relatives have been identified as potent stimulators of insulin release from pancreatic beta-cells. nih.govthieme-connect.com For instance, the Brevinin-2-related peptide (B2RP), which shares sequence similarity with the Brevinin-2 family but lacks the C-terminal cyclic domain, has been shown to significantly stimulate insulin secretion from BRIN-BD11 clonal beta-cells in a concentration-dependent manner. nih.govthieme-connect.com This effect occurs without causing damage to the cell membrane, as indicated by the lack of lactate (B86563) dehydrogenase release. thieme-connect.com

Furthermore, a synthetic analogue of B2RP, [D4K]B2RP, demonstrated enhanced insulin-releasing potency. nih.govuaeu.ac.ae When administered to mice on a high-fat diet, which induces obesity and insulin resistance, [D4K]B2RP significantly improved glucose tolerance and enhanced insulin release following a glucose challenge. nih.govthieme-connect.com Similarly, Brevinin-2GUb, isolated from the frog Hylarana guentheri, also stimulates insulin release from BRIN-BD11 cells and improves glucose tolerance in mice. thieme-connect.com These findings suggest the potential of Brevinin-2-related peptides as novel therapeutic agents for the management of type 2 diabetes. nih.govuaeu.ac.ae

Promotion of Cellular Migration and Growth Factor Gene Expression in Wound Healing Models

Certain members of the Brevinin-2 family have demonstrated promising effects in promoting wound healing. frontiersin.org For example, Brevinin-2Ta, isolated from the European frog Pelophylax kl. esculentus, has been shown to accelerate the healing of infected wounds in rats. nih.gov In a study involving Klebsiella pneumoniae-infected wounds, treatment with Brevinin-2Ta effectively controlled the bacterial infection and promoted wound closure. nih.gov

The mechanisms underlying these wound-healing properties involve the modulation of the inflammatory response and the stimulation of cellular processes crucial for tissue repair. Immunohistochemical analysis of wounds treated with Brevinin-2Ta revealed positive effects on the inflammatory state and promoted epithelial migration and angiogenesis, as indicated by markers for IL-10 and CD31, respectively. nih.gov These peptides can selectively promote the proliferation and migration of key skin cells like keratinocytes and fibroblasts and recruit immune cells such as neutrophils and macrophages to the wound site, all of which are essential for the healing process. frontiersin.org

Antiviral Mechanisms (e.g., HIV-1, HSV-1, HSV-2)

The Brevinin-2 family of peptides also exhibits notable antiviral activity against a range of enveloped viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). nih.govnih.gov

A primary mechanism of the antiviral action of Brevinin-2 peptides is the direct inactivation of viral particles. nih.govmdpi.com These peptides can interact with and disrupt the integrity of the viral envelope, a lipid membrane that is essential for the virus's ability to infect host cells. nih.govmdpi.com For example, Brevinin-2GHk has been shown to bind to the ZIKV E protein and disrupt the viral envelope, thereby directly inactivating the Zika virus. nih.gov This disruptive activity is a common feature of many antimicrobial peptides and is thought to be a key component of their broad-spectrum antiviral capabilities. mdpi.com

In addition to directly targeting viruses, some peptides may also protect host cells from infection. One way they achieve this is by interfering with the initial stages of the viral life cycle, such as attachment and entry into the host cell. unito.itmdpi.com For instance, some antiviral peptides can block the interaction between the virus and its receptors on the host cell surface, a critical first step for infection. unito.it Furthermore, some brevinin family members have been observed to penetrate host cells, which may contribute to the inhibition of later stages of viral replication. nih.gov By preventing the virus from entering host cells or by interfering with its replication machinery, these peptides can effectively limit the spread of infection. sciencedaily.com

Table 2: Antiviral Activity of Brevinin Family Peptides

Peptide/Family Target Virus(es) Primary Mechanism(s)
Brevinin-1 (B586460) (linearized derivative) HSV-1, HSV-2 Not fully elucidated, but shows protective effects. nih.gov
Brevinin-2GHk Zika Virus Direct viral inactivation by disrupting the envelope; potential inhibition of middle stages of infection. nih.gov

Genetic and Evolutionary Landscape of Brevinin 2 Peptide Genes

Gene Duplication and Diversification Events

The remarkable diversity observed within the Brevinin-2 (B1175259) peptide family is a direct consequence of extensive gene duplication and subsequent diversification. This evolutionary process has given rise to a multitude of peptide variants, not only between different frog species but also within a single species. The gene precursors for these peptides typically encode a signal peptide, an acidic propiece, and the C-terminal mature peptide. While the signal peptide region is often conserved, the regions encoding the acidic propiece and, most notably, the mature peptide are hypervariable. nih.gov

The heterogeneity of the Brevinin-2 family is a hallmark of its evolution. Structurally, members of this family often show low similarity to one another and have been variously named in literature as rugosins, gaegurins, or nigrocins. nih.govresearchgate.net Despite this diversity, they typically contain around 30 amino acid residues and share a conserved "Rana box" disulfide loop at the C-terminus. nih.govresearchgate.net

Studies suggest that the vast array of antimicrobial peptides in ranid frogs arose from numerous gene duplication events that occurred after different species diverged from a common ancestor. nih.govnih.gov This initial expansion of the gene family provided the raw genetic material for subsequent functional diversification. The result is a multi-locus system where a single frog can produce a cocktail of distinct peptides, enhancing its defense capabilities against a broad spectrum of microorganisms. nih.govnih.gov

Significant divergence of Brevinin-2 genes is evident at both the inter-specific (between species) and intra-specific (within a species) levels. mdpi.com Analysis of Brevinin-2 amino acid sequences reveals substantial structural differences among family members, with the exception of a few conserved residues, including key lysine (B10760008) and cysteine residues within the Rana box. mdpi.com

This divergence is not random. Phylogenetic analyses using neighbor-joining methods show that peptides from closely related species tend to cluster together, forming distinct clades. nih.gov This pattern suggests that many of these peptides are the result of relatively recent gene duplication events that occurred after the speciation process. nih.gov For instance, while some Brevinin peptides are shared across related species, indicating a common evolutionary origin, others are unique to a particular species or even a specific population, highlighting ongoing evolutionary adaptation. nih.govnih.gov

Peptide Family/GroupSpeciesKey Finding on DivergenceCitation
Temporin and BrevininRana arvalis & Rana temporariaEvidence of trans-specific polymorphism suggests a common evolutionary origin, yet the peptides do not form monophyletic clades, indicating they belong to the same, highly diversified gene family. nih.gov
Brevinin-1 (B586460)Rana sphenocephala & Rana pipiensPeptides from these closely related species segregate together, suggesting recent gene duplication after species divergence. Brevinin-1Sc is in the R. pipiens clade, while others are distinct. nih.gov
Brevinin-2General Ranid FrogsSignificant interspecific and intraspecific structural differences are observed, with only four amino acid residues being consistently conserved across the family. mdpi.com

Evolutionary Selective Pressures

The evolution of Brevinin-2 genes is not a neutral process but is actively shaped by selective pressures, likely driven by the co-evolutionary arms race between the frog host and its microbial pathogens. The immense sequence variation in the mature peptide region points towards strong positive or diversifying selection. nih.gov

There is strong evidence for positive selection acting on the hypervariable region of the gene that codes for the mature Brevinin-2 peptide. nih.gov Codon evolution models applied to the genes in Rana arvalis and Rana temporaria have identified multiple sites within the mature peptide domain that are under strong positive selection. nih.gov This indicates that novel mutations providing an advantage, such as a new or enhanced antimicrobial activity, are being rapidly fixed in the population. This rapid evolution is thought to be a crucial mechanism for adapting to constantly evolving pathogen populations. nih.gov

Beyond the fixation of advantageous mutations, there is also evidence for diversifying selection, which actively maintains a variety of peptide alleles within and among populations. nih.govnih.gov This form of selection is indicated by divergent allele frequencies among different frog populations. nih.gov Maintaining a diverse "cocktail" of antimicrobial peptides is believed to be an adaptive strategy that minimizes the chance of pathogens developing resistance to any single peptide. nih.gov This is a form of balancing selection, where multiple alleles are maintained in the gene pool, providing a broader and more robust defense system for the host population as a whole. nih.gov

Type of SelectionAffected Gene RegionSpecies StudiedKey EvidenceCitation
Positive SelectionMature Peptide DomainRana arvalis, Rana temporariaCodon evolution models identified 12 out of 14 positively selected sites within the hypervariable mature peptide region of the Temporin-Brevinin group. nih.gov
Diversifying SelectionMature Peptide DomainRanid and Hylid FrogsEvidence suggests that the antimicrobial peptide gene family has been subject to diversifying selection solely within the mature domain in ranids. nih.gov
Diversifying SelectionAMP GenesRana arvalis, Rana temporariaObserved divergent allele frequencies among populations and high Theta k values indicate diversifying selection. nih.gov

Phylogenetic Relationships Among Brevinin-2 Producing Species

The primary structures of Brevinin-2 peptides can serve as molecular markers for inferring phylogenetic relationships between frog species. Because these peptides evolve rapidly, they are particularly useful for resolving relationships among closely related species.

Cladistic analysis based on the amino acid sequences of Brevinin-2 peptides has been used to support the close phylogenetic relationship between the Hokkaido frog, Rana pirica, and the Japanese mountain brown frog, Rana ornativentris. nih.govresearchgate.net Similarly, the classification of Japanese and Korean 'Rana rugosa' into the new genus Glandirana (as Glandirana rugosa and G. emeljanovi, respectively) was supported by analyses that included their distinct antimicrobial peptide profiles. mdpi.com These studies demonstrate that the molecular evolution of the Brevinin-2 gene family mirrors the speciation and evolutionary history of the frogs that produce them. nih.gov

Use of AMP Sequences as Taxonomic and Phylogenetic Markers

The unique array of antimicrobial peptides present in the skin secretions of each amphibian species can be considered a reliable taxonomic characteristic. This "peptidome" has been successfully used to distinguish between closely related species and even different populations of the same species. researchgate.net The molecular variability within AMP families, such as Brevinin-1 and Brevinin-2, is particularly useful for clarifying phylogenetic relationships among species. uaeu.ac.ae

The evolution of AMPs in amphibians is marked by frequent gene duplication and subsequent diversification driven by positive selection. frontiersin.orgnih.gov This rapid evolution leads to significant molecular variation within AMP families, meaning a peptide from one species rarely has an identical amino acid sequence in another, even among closely related species. frontiersin.orgnih.govresearchgate.net This high degree of sequence variation, especially in the C-terminal region that encodes the mature AMP, provides a rich source of data for phylogenetic analysis. nih.gov

For instance, phylogenetic trees constructed using the sequences of Brevinin-1 peptides have helped to elucidate the evolutionary relationships between different frog species. frontiersin.orgnih.govresearchgate.net By comparing the amino acid sequences of these peptides, researchers can infer how closely related different species are, with peptides from more closely related species typically clustering together. nih.gov The distribution of different Brevinin families across continents also provides evolutionary insights; for example, Brevinin-2 peptides have so far only been identified in Eurasian ranid frogs. uaeu.ac.ae

Table 1: Geographic Distribution of Selected Ranid Frog AMP Families

Peptide FamilyEurasian OriginNorth American Origin
Brevinin-1FoundFound
Esculentin-1FoundFound
Esculentin-2FoundFound
TemporinFoundFound
Brevinin-2 Found Not Found
TigerininFoundNot Found
JaponicinFoundNot Found
NigrocinFoundNot Found
Melittin-relatedFoundNot Found
RanalexinNot FoundFound
Ranatuerin-1Not FoundFound
Ranatuerin-2Not FoundFound
PalustrinNot FoundFound
Source: Adapted from literature on ranid frog antimicrobial peptides. uaeu.ac.ae

This molecular approach can sometimes reveal unexpected phylogenetic connections. For example, analysis of Brevinin-1 peptides in Rana sphenocephala showed that while some of its peptides aligned with the closely related Rana pipiens, others were more similar to those of the more distant Rana berlandieri, suggesting a more complex evolutionary history than morphology alone would indicate. nih.gov The use of cDNA cloning and mass spectrometry has greatly advanced these studies, allowing for the precise identification and sequencing of AMPs and their precursor genes. nih.gov

Trans-specific Polymorphism in Brevinin and Related AMP Gene Families

A significant finding in the study of amphibian AMP genes is the occurrence of trans-specific polymorphism (TSP). nih.gov TSP is the maintenance of similar or identical alleles at a gene locus in two or more species, where the alleles predate the speciation event that separated the species. This phenomenon is often observed in immune-related genes and is considered strong evidence of balancing selection, where multiple alleles are actively maintained in a population over long evolutionary timescales.

In the case of ranid frogs, studies have shown that for AMPs like Brevinin and Temporin, alleles often cluster together based on their sequence similarity rather than by species. nih.gov This means that an allele from one species, such as Rana arvalis, may be more closely related to an allele from Rana temporaria than to other alleles within Rana arvalis itself. nih.gov This pattern is a clear indicator of TSP and suggests a shared evolutionary origin for these alleles that predates the divergence of these two frog species. nih.gov

The maintenance of this polymorphism over millions of years is likely driven by the need to combat a diverse and ever-changing landscape of pathogens. frontiersin.orgnih.gov Different peptide variants may have different spectra of activity against various bacteria, fungi, and viruses. By maintaining a diverse arsenal (B13267) of AMP alleles, the host population is better equipped to defend against a wider range of potential threats. This strong diversifying selection is evident in the hypervariable nature of the mature peptide-coding region of these genes. nih.gov

Research has identified multiple loci for Brevinin, Temporin, and Palustrin gene families in ranid frogs, indicating that gene duplication has played a crucial role in the evolution of this defense system. nih.gov The combination of multiple gene copies and the trans-specific sharing of allelic lineages creates a highly complex and robust innate immune defense.

Table 2: Characteristics of AMP Gene Evolution in Ranid Frogs

Evolutionary FeatureDescriptionImplication for Brevinin & Related AMPs
Gene Duplication The process of creating copies of a gene.Leads to a multi-locus system with a minimum of three loci for Brevinin. nih.gov
Positive Selection Selection that favors new advantageous genetic variants.Strong evidence for positive selection in the hypervariable mature peptide region, driving diversity. nih.gov
Trans-specific Polymorphism (TSP) Maintenance of similar alleles across different species that predate the speciation event.Observed in Brevinin and Temporin gene families, with alleles clustering by similarity rather than by species. nih.gov
Balancing Selection Selection that maintains multiple alleles in a population.The likely mechanism behind TSP, preserving a diverse repertoire of AMPs to combat varied pathogens. nih.gov
Source: Compiled from studies on amphibian AMP genetic diversity. nih.govnih.gov

The study of the genetic and evolutionary landscape of Brevinin-2 peptide genes and their relatives reveals a sophisticated and dynamic defense system. The use of their sequences as phylogenetic tools helps unravel the evolutionary history of amphibians, while the presence of trans-specific polymorphism highlights the intense and prolonged co-evolutionary arms race between these hosts and their pathogens.

Methodological Approaches in Brevinin 2 Ra17 Peptide Precursor Research

Molecular Cloning and Gene Synthesis Techniques

The initial steps in producing the Brevinin-2-RA17 peptide precursor involve obtaining its genetic sequence and preparing it for expression in a host organism.

cDNA Library Construction and Screening

A fundamental approach to obtaining the genetic blueprint of a peptide like Brevinin-2-RA17 is through the construction and screening of a cDNA library. This process begins with the extraction of messenger RNA (mRNA) from the skin secretions of the source organism, such as the frog Hylarana latouchii or Amolops ricketti. nih.gov This mRNA is then reverse-transcribed into complementary DNA (cDNA), which represents the expressed genes of the organism. This collection of cDNA is inserted into cloning vectors, creating a cDNA library.

Researchers can then screen this library using various techniques to identify the specific clone containing the precursor sequence for Brevinin-2-RA17. This method allows for the identification and sequencing of the full precursor, which includes the signal peptide, the mature peptide, and any intervening or C-terminal peptide sequences. nih.gov

Assembly Polymerase Chain Reaction (PCR) for Gene Synthesis

Once the amino acid sequence of the Brevinin-2-RA17 peptide is known, a synthetic gene can be created using assembly Polymerase Chain Reaction (PCR). This technique is particularly useful for generating a gene with codons optimized for expression in a specific host, such as Escherichia coli. nih.govsci-hub.se The process involves designing and synthesizing a series of overlapping oligonucleotides (short DNA fragments) that collectively span the entire length of the target gene.

In a single reaction, these primers are assembled, and the gaps are filled in by a DNA polymerase. A subsequent PCR amplification then produces a high quantity of the full-length synthetic gene. nih.gov This method offers a rapid and precise way to generate the coding sequence for the Brevinin-2-RA17 precursor, tailored for efficient expression in a chosen system. nih.gov

Heterologous Expression and Purification Systems

To produce the Brevinin-2-RA17 peptide in quantities sufficient for research, its synthetic gene is introduced into a host organism for expression, a process known as heterologous expression.

Recombinant Protein Expression in Bacterial Hosts (e.g., Escherichia coli)

Escherichia coli (E. coli) is a widely used and cost-effective bacterial host for the production of recombinant proteins, including antimicrobial peptides like Brevinin-2-RA17. nih.govnih.gov The synthetic gene for the peptide precursor is typically inserted into an expression vector, such as the pET series, which contains strong promoters that allow for high levels of gene transcription when induced. nih.govsci-hub.se

However, the direct expression of antimicrobial peptides can be toxic to the bacterial host. nih.gov To circumvent this, fusion protein strategies are commonly employed.

Fusion Protein Strategies (e.g., Thioredoxin Fusion System)

To protect the host cell from the antimicrobial activity of Brevinin-2-RA17 and to prevent its degradation by host proteases, the peptide is often expressed as a fusion protein. nih.govnih.gov The Thioredoxin (Trx) fusion system is a popular choice for this purpose. nih.govnih.gov In this system, the gene for Brevinin-2-RA17 is linked to the gene for thioredoxin, a highly soluble and stable protein. nih.govresearchgate.net

The resulting fusion protein is often soluble and can accumulate to high levels within the E. coli cytoplasm. nih.govnih.gov The thioredoxin tag can also facilitate proper folding of the fused peptide. nih.gov The expression of the fusion protein is tightly controlled and can be induced when the bacterial culture reaches a suitable density. nih.gov Research has shown that expressing Brevinin-2R as a Trx fusion protein can result in the fusion protein constituting up to 25% of the total cellular proteins. nih.gov

Fusion System ComponentPurposeTypical VectorHost Strain
Thioredoxin (Trx)Enhances solubility, prevents degradationpET32a(+)E. coli BL21(DE3)
6xHis-tagFacilitates purificationpET32a(+)E. coli BL21(DE3)
Factor Xa cleavage siteAllows for removal of the fusion tagpET32a(+)E. coli BL21(DE3)

Chromatographic Purification Methods (e.g., Ni-NTA Chromatography)

After expression, the fusion protein must be purified from the host cell lysate. A common and efficient method for this is Nickel-Nitrilotriacetic Acid (Ni-NTA) affinity chromatography. nih.govnih.gov This technique takes advantage of a polyhistidine tag (6xHis-tag) that is often engineered into the fusion protein construct. nih.gov

The cell lysate containing the His-tagged fusion protein is passed through a column containing Ni-NTA resin. The histidine residues in the tag have a high affinity for the nickel ions immobilized on the resin, causing the fusion protein to bind to the column while other cellular proteins are washed away. nih.govthermofisher.com The purified fusion protein can then be eluted from the column using a buffer containing a high concentration of imidazole, which competes with the histidine tag for binding to the nickel ions. thermofisher.com

Proteolytic Cleavage of Fusion Tags

The production of antimicrobial peptides (AMPs) like Brevinin-2-RA17 in bacterial hosts such as Escherichia coli often necessitates their expression as fusion proteins. This strategy serves to mask the potential lethal effects of the AMP on the host and protect the peptide from degradation by host proteases. A variety of carrier proteins are utilized for this purpose, with some promoting soluble expression and others leading to the formation of inclusion bodies. nih.gov

A critical step following the expression and purification of the fusion protein is the cleavage of the fusion tag to release the active peptide. This can be accomplished through either enzymatic or chemical methods. nih.gov

Enzymatic Cleavage: Specific protease recognition sites are often engineered at the junction between the carrier protein and the peptide. Commonly used proteases include enterokinase, factor Xa, and tobacco etch virus (TEV) protease. nih.govresearchgate.net For instance, the pET-32 series of vectors, which utilize a thioredoxin fusion partner, incorporate an enterokinase recognition site to facilitate peptide release. nih.gov

Chemical Cleavage: Chemical cleavage offers an alternative to enzymatic methods. Reagents like formic acid are employed to cleave at specific amino acid residues. researchgate.net For example, a two-step purification approach involving an elastin-like recombinamer (ELR) fusion tag has been developed, which utilizes a formic acid cleavage site to separate the AMP from the ELR tag. mdpi.comnih.gov This method has been shown to result in high recovery rates of bioactive AMPs. mdpi.com

Self-cleaving fusion tags represent a more streamlined approach, combining purification and cleavage into a single step. These tags possess inducible proteolytic activity, saving time and resources. researchgate.net

Bioactivity and Mechanistic Assays

Membrane Permeabilization Assays (e.g., SYTOX Dye Uptake)

A primary mechanism of action for many antimicrobial peptides, including those in the Brevinin family, is the disruption of microbial cell membrane integrity. nih.gov The ability of Brevinin-2 (B1175259) peptides to permeabilize bacterial membranes is a key area of investigation. nih.govnih.gov

The SYTOX Green uptake assay is a widely used method to assess membrane permeabilization. nih.gov SYTOX Green is a fluorescent nucleic acid stain that is unable to penetrate the intact plasma membranes of living cells. nih.govnih.govthermofisher.com However, when the membrane is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant enhancement in fluorescence. nih.gov This increase in fluorescence can be quantified using techniques such as fluorometry or flow cytometry, providing a measure of the extent of membrane damage. nih.govresearchgate.net The fluorescence signal from bacteria with compromised membranes stained with SYTOX Green is typically more than tenfold brighter than that from intact organisms. nih.gov

Studies have shown that some Brevinin analogues can effectively disrupt the cell membranes of Gram-positive bacteria. nih.gov The kinetics of membrane permeabilization can also be studied to understand the speed and efficiency of this process. nih.gov

DNA Binding Studies (e.g., Agarose (B213101) Gel Retardation)

Beyond membrane disruption, some antimicrobial peptides can translocate into the cytoplasm and interact with intracellular targets, including DNA. nih.gov The ability of a peptide to bind to DNA can be investigated using techniques such as the agarose gel retardation assay, also known as the electrophoretic mobility shift assay (EMSA). nih.govspringernature.com

This technique is based on the principle that the electrophoretic mobility of a nucleic acid fragment through a gel matrix is reduced upon binding to a protein or peptide. nih.gov In a typical assay, a DNA sample (e.g., plasmid DNA) is incubated with varying concentrations of the peptide and then subjected to agarose gel electrophoresis. nih.govresearchgate.net If the peptide binds to the DNA, the resulting complex will migrate more slowly through the gel, resulting in a "retarded" band compared to the unbound DNA. researchgate.net The appearance of these retarded bands provides evidence of a DNA-peptide interaction. researchgate.net

This method has been successfully used to demonstrate the DNA-binding capabilities of various antimicrobial peptides. nih.govresearchgate.net Factors influencing the resolution of the complex include the gel's pore size, the mass ratio of the peptide to the nucleic acid, and any conformational changes in the DNA induced by binding. nih.gov

Cell-Based Assays for Immune Response and Cell Migration

In addition to their direct antimicrobial activities, Brevinin peptides can also modulate the host immune response. biomedres.usmdpi.com Cell-based assays are crucial for elucidating these immunomodulatory effects.

Immune Response Assays: The impact of Brevinin peptides on immune cells can be assessed by measuring the production of cytokines and the activation of specific immune pathways. mdpi.commurigenics.com Whole blood assays can be used to characterize T-cell responses by measuring the intracellular production of cytokines like interferon-gamma (IFN-γ), tumor necrosis factor (TNF), and various interleukins (e.g., IL-2, IL-17) upon antigen stimulation. mdpi.combiorxiv.org Techniques such as ELISA and ELISpot are employed to quantify cytokine secretion from immune cells like peripheral blood mononuclear cells (PBMCs). nih.govmurigenics.com For example, studies have shown that certain Brevinin-related peptides can increase the secretion of anti-inflammatory cytokines. nih.gov

Cell Migration Assays: Cell migration is a fundamental process in the immune response and wound healing. nih.govsigmaaldrich.com The effect of Brevinin peptides on cell migration can be evaluated using several in vitro methods. The wound closure or "scratch" assay involves creating a gap in a confluent monolayer of cells and monitoring the rate at which the cells migrate to close the gap. nih.govnih.goveuropeanpharmaceuticalreview.com Another common method is the transwell migration assay (or Boyden chamber assay), which measures the chemotactic movement of cells through a porous membrane towards a chemoattractant. nih.govnih.govsigmaaldrich.com These assays can quantify the ability of a peptide to either promote or inhibit cell migration. nih.govsigmaaldrich.com

Caenorhabditis elegans Infection Models for in vivo Mechanism Studies

The nematode Caenorhabditis elegans has emerged as a valuable in vivo model for studying host-pathogen interactions and the efficacy of antimicrobial agents. nih.gov Its genetic tractability and the conservation of innate immune pathways between C. elegans and humans make it a relevant system for investigating the mechanisms of action of antimicrobial peptides like those in the Brevinin-2 family. biomedres.usnih.gov

In a typical C. elegans infection model, the nematodes are infected with a pathogen, such as methicillin-resistant Staphylococcus aureus (MRSA). biomedres.usmdpi.comresearchgate.net The therapeutic potential of a peptide is then assessed by its ability to increase the survival rate of the infected worms. biomedres.usmdpi.com For example, members of the Brevinin-2 family have been shown to significantly improve the survival of MRSA-infected C. elegans. mdpi.com

Furthermore, this model allows for the investigation of the peptide's impact on host innate immunity. biomedres.usresearchgate.net By using mutant strains of C. elegans and techniques like real-time PCR, researchers can identify the specific signaling pathways that are modulated by the peptide. biomedres.usresearchgate.net For instance, studies have demonstrated that Brevinin-2ISb can enhance the innate immune response in C. elegans by activating the DAF-2/DAF-16 signaling pathway and upregulating the expression of immune-related genes. researchgate.netmednexus.orgmednexus.org

Advanced Structural and Biophysical Techniques

Understanding the three-dimensional structure of the this compound is fundamental to elucidating its mechanism of action. Advanced structural and biophysical techniques are employed to determine its conformation in different environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution structure of peptides in solution. nih.gov By analyzing the NMR data, researchers can define the peptide's conformation, for example, in aqueous solution or when interacting with lipid micelles that mimic cell membranes. nih.gov Circular Dichroism (CD) spectroscopy is another technique used to study the secondary structure of peptides, such as the presence of alpha-helices or beta-sheets, and how this structure changes upon interaction with different environments. nih.gov

Mass spectrometry techniques, such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF MS), are used to confirm the molecular mass of synthesized or purified peptides. nih.gov

To study the interaction of the peptide with its targets in real-time, surface plasmon resonance (SPR) can be utilized. SPR can confirm and quantify the binding of the peptide to specific DNA sequences, providing insights into its sequence preference and binding kinetics. nih.gov

Compound and Gene Name Table

NameType
Brevinin-2-RA17Peptide
Brevinin-2Peptide Family
Brevinin-2-OA3Peptide
Brevinin-2ISbPeptide
Brevinin-2TSaPeptide
Escherichia coliBacterium
Staphylococcus aureusBacterium
MRSABacterium (Methicillin-resistant S. aureus)
SYTOX GreenFluorescent Dye
DAF-2Gene/Protein
DAF-16Gene/Protein
lys-7Gene/Protein
spp-1Gene/Protein
K08D8.5Gene/Protein
C29F3.7Gene/Protein
ThioredoxinProtein
EnterokinaseEnzyme
Factor XaEnzyme
TEV proteaseEnzyme
Formic AcidChemical
IFN-γCytokine
TNFCytokine
IL-2Cytokine
IL-17Cytokine

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a fundamental technique for analyzing the secondary structure of peptides in different environments. americanpeptidesociety.org This method measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformational state, particularly the presence of α-helices, β-sheets, and random coils. americanpeptidesociety.org

In the context of brevinin-2 peptides, CD spectroscopy has been instrumental in demonstrating their conformational flexibility. For instance, studies on Brevinin-2GUb and its analogs revealed that in an aqueous environment like 20 mM ammonium (B1175870) acetate (B1210297) (NH4Ac), these peptides, with some exceptions, form an α-helical conformation characterized by a positive band at 190 nm and two negative bands at 208 and 222 nm. nih.gov However, when introduced into a membrane-mimicking environment, such as 50% trifluoroethanol (TFE) in NH4Ac, all the peptides adopt an α-helical structure, with a more significant proportion of helicity compared to the aqueous environment. nih.gov This induced helicity in a hydrophobic environment is a common feature of many antimicrobial peptides and is believed to be crucial for their interaction with and disruption of bacterial membranes. tums.ac.ir

Similarly, CD analysis of Brevinin-2MP showed that the peptide's secondary structure is influenced by its surroundings. researchgate.net In a study of Brevinin-2GHk and its truncated derivatives, CD analysis was used to confirm that a proline substitution at position 14 disrupted the formation of an α-helix in the presence of lipopolysaccharides (LPS) or TFE, highlighting the importance of specific residues in maintaining the peptide's active conformation. nih.gov The amphipathic α-helical conformation of brevinin peptides, as revealed by CD analysis, is directly linked to their antimicrobial effects. tums.ac.ir

Table 1: Secondary Structure Content of Brevinin-2GUb Analogs in Different Environments as Determined by CD Spectroscopy

PeptideEnvironmentα-Helix (%)
Brevinin-2GUb20 mM NH4AcHighest among analogs
Brevinin-2GUb50% TFE in NH4AcIncreased from aqueous
tB2U-K20 mM NH4AcPresent
tB2U-K50% TFE in NH4AcMost significant change
7-tB2U-K20 mM NH4AcNo α-helix
14-tB2U-K20 mM NH4AcNo α-helix

This table is generated based on qualitative descriptions from the source material. nih.gov

Fluorescence Spectroscopy for Membrane Interaction Analysis

Fluorescence spectroscopy is a powerful tool for investigating the interactions between peptides and biological membranes. The intrinsic fluorescence of aromatic amino acid residues, particularly tryptophan, is sensitive to the polarity of its local environment. nih.gov Changes in the emission spectrum of tryptophan can, therefore, provide information about the peptide's binding to and insertion into a lipid bilayer. nih.gov

For brevinin-2 related peptides, fluorescence experiments have been key to understanding their membrane interaction mechanisms. The N-terminus of many brevinin peptides contains a tryptophan residue. Studies on a brevinin-2-related peptide (BR-II) showed that its N-terminal tryptophan residue interacts with the hydrophobic core of membrane-mimicking micelles, such as sodium dodecylsulfate (SDS) and dodecylphosphocholine (B1670865) (DPC). nih.gov This interaction is observed as a blue shift (a shift to a shorter wavelength) in the fluorescence emission maximum, indicating that the tryptophan residue has moved from a polar aqueous environment to a nonpolar lipid environment. researchgate.netmdpi.com

The degree of this blue shift can indicate the depth of peptide penetration into the membrane. nih.gov For example, a study on the peptide DK17, which has two tryptophan residues, showed a fluorescence emission maximum at around 350 nm in an aqueous solution. researchgate.net Upon the addition of large unilamellar vesicles (LUVs), the emission maximum shifted to shorter wavelengths, indicating the burial of the tryptophan residues within the hydrophobic environment of the LUVs. researchgate.net The magnitude of this shift can vary depending on the composition of the lipid vesicles, providing insights into the peptide's selectivity for different membrane types. researchgate.net

Table 2: Tryptophan Fluorescence Emission Maxima of Peptide DK17 in the Presence of Different Lipid Vesicles

EnvironmentFluorescence Emission Maximum (λmax)Blue Shift (nm)
Aqueous Solution~350 nm-
GM1 LUVsNot specified~8.6 nm
POPC/POPG/cholesterol/GM1 LUVsNot specified~6.6 nm
TLBE LUVsNot specified~5.6 nm

This table is based on data presented for the peptide DK17, which serves as an example of the application of this technique. researchgate.net

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a high-resolution technique used to determine the three-dimensional structure of peptides and small proteins in solution. By analyzing the interactions between atomic nuclei, NMR can provide detailed information about bond connectivities and spatial proximities, which are then used to calculate a structural model of the peptide.

For the brevinin family, 2D NMR has been employed to determine the solution structures of a brevinin-2-related peptide (BR-II) in the presence of membrane-mimicking micelles. nih.gov These studies have revealed significant conformational details. In the presence of both zwitterionic (DPC) and anionic (SDS) micelles, which mimic eukaryotic and prokaryotic membranes respectively, the BR-II peptide was found to adopt an α-helical conformation. nih.gov

Bioinformatics and Computational Approaches

In addition to experimental techniques, bioinformatics and computational methods play a vital role in the study of the this compound and its relatives. These approaches allow for the prediction of structure, function, and interactions, guiding further experimental work.

Sequence Alignment and Homology Modeling

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein or peptide based on its sequence similarity to a protein of known structure. nih.gov For brevinin-2 peptides, where a crystal structure may not be available, homology modeling can provide a valuable initial model of its 3D conformation. nih.gov This predicted structure can then be used for further computational analysis, such as molecular dynamics simulations, and to guide the design of new peptide analogs with potentially enhanced activity. researchgate.net

Prediction of Structure-Activity Relationships

Understanding the relationship between a peptide's structure and its biological activity (Structure-Activity Relationship, SAR) is a primary goal of peptide research. Computational tools can be used to predict how changes in the peptide's sequence and, consequently, its physicochemical properties will affect its antimicrobial potency.

Key physicochemical properties that are often correlated with the antimicrobial activity of brevinin-2 peptides include net positive charge, hydrophobicity, and amphipathicity. nih.gov An increase in net positive charge generally leads to greater antimicrobial activity, as it enhances the initial electrostatic interaction with the negatively charged bacterial membrane. nih.gov However, there is often a threshold beyond which an increase in charge can also lead to increased toxicity to host cells. nih.gov Similarly, while a certain level of hydrophobicity is required for membrane insertion, excessive hydrophobicity can increase hemolytic activity. mdpi.com

Computational methods can predict these properties for novel peptide sequences, allowing for the in silico design of analogs with an optimized balance of activity and toxicity. For example, the removal of the C-terminal Rana box and the amidation of the C-terminus were predicted and subsequently shown to enhance the antimicrobial activity of a Brevinin-2GUb analog. mdpi.com

Table 3: Physicochemical Properties and Predicted Activity of Brevinin-2GUb and its Analogs

PeptideNet ChargeHydrophobicityAmphipathicityPredicted Antimicrobial Activity
Brevinin-2GUbNot specifiedHighHighModerate
tB2U-K+4Higher than parentHigher than parentIncreased
tB2U-6K+6HighHigher than most analogsIncreased

This table is a qualitative representation based on findings from the source material. nih.gov

Molecular Dynamics Simulations for Peptide Assembly

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In the context of antimicrobial peptides, MD simulations can provide detailed insights into how peptides interact with and assemble on a lipid bilayer, leading to membrane disruption.

By simulating the behavior of multiple peptide molecules in the presence of a model membrane, researchers can observe the process of peptide assembly and aggregation on the membrane surface. This can reveal the critical concentrations required for membrane permeabilization and the specific structural arrangements of the peptides within the membrane that lead to cell death. These computational insights are invaluable for refining our understanding of the complex mechanisms of action of brevinin peptides.

Future Research Directions and Conceptual Applications

Elucidating Undiscovered Biological Functions and Pathways

While the membrane-disrupting antimicrobial properties of peptides derived from the Brevinin-2-RA17 precursor are a primary focus, their complete biological role is likely more complex. Future investigations are poised to uncover novel functions and the intricate molecular pathways through which they operate.

Investigation of Novel Receptor Interactions

The prevailing model for many antimicrobial peptides (AMPs) centers on direct, non-receptor-mediated disruption of microbial cell membranes. nih.govwikipedia.orgyoutube.com This interaction is often initiated by electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. nih.govwikipedia.org However, the existence of specific receptor-mediated interactions, which could lead to more nuanced biological effects, remains a compelling area for future research.

Identifying specific receptors on either microbial or host cells could unveil functions beyond broad-spectrum killing, including immunomodulatory roles. nih.govnih.gov For instance, some AMPs are known to interact with host cell receptors like Formyl Peptide Receptors (FPRs) to modulate immune responses. nih.gov Research could employ techniques such as affinity chromatography, surface plasmon resonance (SPR), and co-immunoprecipitation to identify binding partners for Brevinin-2-RA17-derived peptides. nih.gov Discovering such specific interactions would open the door to developing highly targeted therapeutics with potentially fewer off-target effects.

Exploration of Unidentified Intracellular Targets

A growing body of evidence shows that many AMPs, after penetrating the cell membrane, can exert their effects by engaging with intracellular targets. nih.govasm.org This can be either a primary or a supportive mechanism to their membrane-lytic action. asm.org Potential intracellular activities include the inhibition of nucleic acid synthesis, protein synthesis, enzymatic activity, and cell division. nih.govnih.govasm.org

For Brevinin-2-RA17 and its derivatives, the specific intracellular molecules they interact with are largely unidentified. Future studies could use fluorescently labeled peptides to track their location within the cell and employ techniques like pull-down assays coupled with mass spectrometry to identify binding partners. For example, some AMPs are known to bind to DNA and RNA, while others inhibit protein folding or crucial enzymes. nih.govnih.gov A study on Brevinin-2R, for instance, noted that it causes a decrease in the mitochondrial membrane potential and interacts with the lysosomal compartment in cancer cells, suggesting intracellular targets are involved in its action. nih.gov Uncovering these targets for Brevinin-2-RA17-derived peptides is essential for a complete understanding of their mechanism and for engineering analogs with enhanced intracellular efficacy.

Engineering and Design of Brevinin-2-RA17 Analogs

Through rational peptide design, the natural antimicrobial properties of Brevinin-2-RA17 can be significantly improved. The objective is to create analogs with enhanced potency, greater selectivity for microbial over host cells, and improved stability for therapeutic applications.

Structure-Activity Relationship (SAR) Studies for Enhanced Functionality

Structure-activity relationship (SAR) studies are crucial for deciphering how a peptide's amino acid sequence and structure correlate with its function. nih.govnih.gov Key physicochemical properties influencing activity include net positive charge, hydrophobicity, amphipathicity, and helicity. nih.govnih.gov

Systematic amino acid substitutions can optimize these properties. For example, increasing the net positive charge can enhance the initial electrostatic attraction to negatively charged bacterial membranes. nih.gov However, there is a limit, as excessive charge can sometimes lead to increased toxicity against host cells, such as red blood cells (hemolytic activity). nih.gov SAR studies on brevinin peptides have shown that modifying the charge and hydrophobic face are key factors for improving antimicrobial activity. nih.govnih.gov These studies provide a blueprint for designing new peptides with a better therapeutic index.

Below is a table summarizing SAR studies on Brevinin-1pl, a related peptide, which illustrates how different amino acid substitutions affect its properties and activity.

PeptideSequence ModificationNet ChargeHydrophobicity (H)Antimicrobial Activity (MIC in µM)Hemolytic Activity
Brevinin-1pl Parent Peptide+50.552-4 (vs. Gram-positive), 8-16 (vs. Gram-negative)Moderate
Brevinin-1pl-2R K7R, K18R+50.56Enhanced vs. some Gram-positiveIncreased
Brevinin-1pl-5R All K to R+50.58Reduced vs. Gram-negativeSignificantly Increased
Brevinin-1pl-6K A8K, A12K, V16K, I19K, S20K, F22K+60.39Decreased vs. Gram-positiveReduced
Brevinin-1pl-3H K11H, K14H, K15H+5 (pH dependent)0.59Diminished vs. Gram-negativeReduced
Data derived from studies on Brevinin-1pl analogs. nih.govfrontiersin.org

Rational Design of Modified Peptides (e.g., Truncated Derivatives, D-amino Acid Incorporation)

Based on SAR insights, peptides can be rationally redesigned for superior performance.

Truncated Derivatives: The full length of a peptide is not always required for its antimicrobial function. nih.govnih.gov Studies on other brevinin-2 (B1175259) peptides have shown that the N-terminal region is often responsible for the antimicrobial activity, while the C-terminal "Rana-box" domain is not always essential. nih.govnih.govnih.gov Creating truncated derivatives by removing parts of the peptide can lead to smaller, more cost-effective molecules that are easier to synthesize while retaining or even enhancing bioactivity and reducing toxicity. nih.govnih.gov For example, a study on Brevinin-2GHk showed that N-terminal 25-mer truncated analogs demonstrated potent antimicrobial activity with low cytotoxicity. nih.govnih.gov

D-amino Acid Incorporation: Natural peptides are composed of L-amino acids, which makes them vulnerable to degradation by proteases in the body. biorxiv.org Strategically substituting some or all L-amino acids with their D-enantiomers can create peptides that are highly resistant to proteolysis. biorxiv.org This modification can significantly increase the peptide's half-life in a biological system. While this can be a powerful strategy, the effect on antimicrobial activity must be assessed, as the change in stereochemistry can alter the peptide's secondary structure and its interactions with membranes. biorxiv.org

Integration into Advanced Functional Bionanomaterials

The potent antimicrobial properties of Brevinin-2-RA17 and its engineered analogs make them ideal candidates for incorporation into advanced bionanomaterials. nih.govqub.ac.uk This strategy aims to create materials and surfaces that can actively prevent microbial colonization and biofilm formation. tandfonline.commdpi.com

Applications include:

Coating Medical Devices: Peptides can be tethered to the surfaces of items like catheters, surgical instruments, and medical implants. qub.ac.uktandfonline.commdpi.com This functionalization can prevent the adhesion of bacteria, a critical first step in biofilm formation, which is a major source of hospital-acquired infections. mdpi.com

Antimicrobial Wound Dressings: Incorporating peptides into hydrogels or other wound dressing materials can provide localized, sustained antimicrobial action, promoting healing and preventing infection. tandfonline.com

Targeted Delivery Systems: Peptides can be conjugated to nanoparticles (e.g., gold or polymer-based nanoparticles) to create systems that can specifically target sites of infection. nih.govnih.gov This approach can enhance the local concentration of the antimicrobial agent, improving its efficacy while minimizing systemic exposure. nih.gov

The development of these bionanomaterials requires stable and effective methods for immobilizing the peptides while ensuring they retain their antimicrobial function. qub.ac.ukmdpi.com

Peptide-Functionalized Nanostructures for Biological Purposes

A promising area of future research involves the use of brevinin peptides in the development of functionalized nanostructures. The conjugation of peptides to nanoparticles is a technique with wide-ranging applications in fields like drug and gene delivery, biomedical imaging, and vaccine development. nih.gov For instance, researchers have successfully attached a derivative of Esculentin-1a, another frog-derived antimicrobial peptide, to gold nanoparticles. nih.gov This approach could be adapted for brevinin peptides to enhance their therapeutic potential.

Peptide nanostructures can be engineered to target specific cells or tissues, thereby increasing the efficacy of delivered drugs and minimizing side effects. nih.gov These nanostructures can also protect therapeutic molecules from premature degradation and improve their solubility and bioavailability. nih.gov The self-assembly of peptides into various nanostructures like nanotubes, nanospheres, and vesicles under mild conditions makes them particularly suitable for biomedical applications due to their inherent biocompatibility and biodegradability. mdpi.com The design and synthesis of these nanoarchitectures depend on the specific amino acid sequence, which dictates the structure, size, shape, and surface chemistry of the resulting nanoplatform. mdpi.com

Future research will likely focus on optimizing the design of brevinin-functionalized nanostructures to harness their antimicrobial and other biological activities for targeted therapies.

Contribution to Fundamental Biological Knowledge

The study of brevinin peptides, including the Brevinin-2-RA17 precursor, provides valuable insights into fundamental biological processes, particularly in the realms of innate immunity and host-pathogen interactions.

Understanding Innate Immune System Evolution

Antimicrobial peptides like brevinins are a crucial component of the innate immune system, which is an evolutionarily conserved defense mechanism found in a vast array of organisms. mdpi.com The innate immune system relies on pattern recognition receptors (PRRs) to identify pathogen-associated molecular patterns (PAMPs) and initiate an immune response. nih.gov The study of AMPs from diverse species, such as frogs, contributes to our understanding of the evolution of these defense mechanisms.

Cladistic analysis based on the primary structures of brevinin-2 peptides, for example, has helped to establish phylogenetic relationships between different frog species. nih.govresearchgate.net This type of analysis, which examines the evolutionary relationships between groups of organisms, provides clues about how these immune molecules have evolved and diversified over time. The presence of a conserved "Rana-box" structure in many brevinin-1 (B586460) peptides, which stabilizes the peptide and protects it from degradation, is another area of evolutionary interest. mdpi.com The evolution of adaptive immunity itself is thought to have arisen from the combination of mobile genetic elements with innate immune systems, highlighting the fundamental role of innate immunity in the development of more complex immune responses. nih.gov

Insights into Host-Pathogen Interactions

Brevinin peptides serve as a model for understanding the intricate interactions between a host and invading pathogens. These peptides often act as the first line of defense, directly targeting and eliminating a broad spectrum of microbes, including bacteria and fungi. mdpi.com Research on brevinin-2 peptides has demonstrated their ability to inhibit the growth of clinically relevant bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.govmdpi.com

Studies using the nematode Caenorhabditis elegans as a model organism have shown that certain brevinin-2 family peptides can significantly improve the survival rate of worms infected with methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net This research indicates that these peptides not only have direct antimicrobial activity but can also modulate the host's innate immune response. mdpi.comresearchgate.net For example, some brevinin-2 peptides have been shown to upregulate the expression of immune-related genes in C. elegans, suggesting they play a role in enhancing the host's defense mechanisms. mdpi.comresearchgate.net

Furthermore, the ability of some brevinin peptides to bind to bacterial endotoxins like lipopolysaccharide (LPS) and lipoteichoic acid (LTA) provides another layer of insight into their mechanism of action and their role in neutralizing pathogenic components. mdpi.com Understanding these host-pathogen interactions at a molecular level is crucial for developing new strategies to combat infectious diseases. nih.gov

Q & A

Q. Guidelines Compliance :

  • Basic vs. Advanced : Questions 1–5 address foundational techniques; 6–10 focus on mechanistic and translational challenges.
  • Methodological Rigor : Answers integrate protocols from experimental design (e.g., SPR, MD simulations) to data analysis (e.g., Hill-Langmuir modeling).
  • Ethical Standards : In vivo studies adhere to ARRIVE/IACUC guidelines .
  • Citations : References align with journal requirements for reproducibility (e.g., reagent sourcing , statistical reporting ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.